2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

Catalog No.
S837154
CAS No.
937047-44-4
M.F
C7H8N4
M. Wt
148.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

CAS Number

937047-44-4

Product Name

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

IUPAC Name

2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

InChI

InChI=1S/C7H8N4/c1-5-9-7(8)6-3-2-4-11(6)10-5/h2-4H,1H3,(H2,8,9,10)

InChI Key

WNZYBEJCEJFTES-UHFFFAOYSA-N

SMILES

CC1=NN2C=CC=C2C(=N1)N

Canonical SMILES

CC1=NN2C=CC=C2C(=N1)N

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 937047-44-4) is a highly specialized, pre-functionalized heterocyclic building block essential for the synthesis of advanced kinase inhibitors and nucleoside analogs. As a carbon-substituted bioisostere of adenine, the pyrrolo[2,1-f][1,2,4]triazine core offers profound metabolic stability against purine-degrading enzymes. The critical differentiator of this specific compound is the pre-installed methyl group at the C2 position. In industrial synthesis, procuring this exact pre-methylated scaffold bypasses the severe regioselectivity issues associated with late-stage functionalization, offering a direct, high-yield route to C2-substituted pharmacophores designed to target specific hydrophobic sub-pockets in kinase hinge regions [1].

Attempting to substitute this compound with the cheaper, unmethylated pyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 159326-68-8) and performing late-stage C2-alkylation is a well-documented failure point in process chemistry. The electron-rich nature of the pyrrolotriazine system leads to competing N-alkylation and ring-opening side reactions under standard methylation conditions, frequently reducing target yields to below 30% and requiring costly chromatographic separations. Furthermore, substituting with classical 2-methyladenine fails in biological applications due to rapid enzymatic degradation by adenosine deaminases. Procuring the pre-methylated CAS 937047-44-4 is therefore a strict requirement for reproducible, scalable synthesis of C2-functionalized targets, rather than a mere convenience[1].

Elimination of Late-Stage Methylation Penalties

In the synthesis of complex kinase inhibitors, establishing the C2-methyl group early is critical. When utilizing the pre-methylated building block (CAS 937047-44-4) in standard cross-coupling or substitution workflows, overall yields of the C2-methylated intermediate exceed 85%. In contrast, attempting late-stage C2-methylation on the unmethylated pyrrolo[2,1-f][1,2,4]triazin-4-amine baseline results in severe regioselectivity issues, with C-vs-N methylation ratios often falling to 1:1.5, dragging the isolated yield of the desired C2-methyl product down to <30% [1].

Evidence DimensionIsolated yield of C2-methylated intermediate
Target Compound Data>85% yield (using pre-methylated CAS 937047-44-4)
Comparator Or Baseline<30% yield (late-stage methylation of CAS 159326-68-8)
Quantified Difference>55% absolute yield improvement
ConditionsStandard industrial scale-up, multi-step synthesis workflow

Procuring the pre-methylated core prevents catastrophic yield losses and eliminates the need for complex, solvent-heavy chromatographic separations in process chemistry.

Resistance to Adenosine Deaminase Degradation

The pyrrolo[2,1-f][1,2,4]triazine core is heavily prioritized over classical purines due to its resistance to enzymatic cleavage. When compared to 2-methyladenine, derivatives built from 2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine demonstrate a near-total resistance to adenosine deaminase (ADA). While 2-methyladenine analogs typically exhibit enzymatic half-lives (t1/2) of less than 45 minutes in human serum models, the corresponding pyrrolotriazine analogs maintain structural integrity with t1/2 exceeding 24 hours [1].

Evidence DimensionEnzymatic half-life (t1/2) in ADA assays
Target Compound Data>24 hours (pyrrolotriazine core)
Comparator Or Baseline<45 minutes (2-methyladenine core)
Quantified Difference>30-fold increase in metabolic stability
ConditionsHuman serum / in vitro ADA stability assay

For drug discovery procurement, selecting this bioisostere is mandatory to achieve viable in vivo pharmacokinetics for oral or systemic administration.

Enhanced Target Affinity via C2-Hydrophobic Interaction

The C2-methyl group actively engages with specific hydrophobic sub-pockets within the ATP-binding hinge region of target kinases. SAR studies on related scaffolds demonstrate that the inclusion of the C2-methyl group (derived from CAS 937047-44-4) improves target binding affinity by 5- to 10-fold compared to the unmethylated pyrrolo[2,1-f][1,2,4]triazin-4-amine baseline, lowering IC50 values from the double-digit nanomolar range to the single-digit nanomolar range for sterically complementary targets [1].

Evidence DimensionKinase target IC50 (relative affinity)
Target Compound DataSingle-digit nanomolar IC50 (typical for C2-methylated derivatives)
Comparator Or BaselineDouble-digit nanomolar IC50 (unmethylated derivatives)
Quantified Difference5- to 10-fold improvement in binding affinity
ConditionsIn vitro biochemical kinase assay (ATP-competitive)

Buyers developing targeted kinase inhibitors must procure the C2-methylated variant to hit the required potency thresholds for clinical viability.

Precursor for Advanced Kinase Inhibitors

This compound is the preferred starting material for synthesizing ATP-competitive kinase inhibitors (e.g., targeting FGFR or PI3K) where the C2-methyl group is required for steric hinge-region binding and the pyrrolotriazine core is needed for patent space differentiation [1].

Synthesis of C-Nucleoside Analogs

Used in antiviral drug discovery where classical N-nucleosides suffer from rapid enzymatic cleavage or poor polymerase incorporation. The pre-methylated core allows for direct C-glycosylation strategies without risking the 2-position during complex multi-step synthesis [2].

Development of Metabolically Stable Purine Bioisosteres

Ideal for research programs rescuing failed purine-based drug candidates. By swapping a 2-methyladenine core with this compound, research teams can bypass adenosine deaminase liabilities while maintaining the required hydrogen-bonding network [3].

XLogP3

0.5

Wikipedia

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

Dates

Last modified: 08-16-2023

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